Cas no 1255917-92-0 (4-amino-3-hydroxy-N,N-dimethylpicolinamide)

4-amino-3-hydroxy-N,N-dimethylpicolinamide Chemical and Physical Properties
Names and Identifiers
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- 4-amino-3-hydroxy-N,N-dimethylpicolinamide
- 2-Pyridinecarboxamide, 4-amino-3-hydroxy-N,N-dimethyl-
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- Inchi: 1S/C8H11N3O2/c1-11(2)8(13)6-7(12)5(9)3-4-10-6/h3-4,12H,1-2H3,(H2,9,10)
- InChI Key: MZCVATZFAJAPPC-UHFFFAOYSA-N
- SMILES: C1(C(N(C)C)=O)=NC=CC(N)=C1O
4-amino-3-hydroxy-N,N-dimethylpicolinamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1563061-1g |
4-Amino-3-hydroxy-N,N-dimethylpicolinamide |
1255917-92-0 | 98% | 1g |
¥10130.00 | 2024-08-09 |
4-amino-3-hydroxy-N,N-dimethylpicolinamide Related Literature
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Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
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Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494
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N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
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5. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
Additional information on 4-amino-3-hydroxy-N,N-dimethylpicolinamide
Introduction to 4-amino-3-hydroxy-N,N-dimethylpicolinamide (CAS No. 1255917-92-0)
4-amino-3-hydroxy-N,N-dimethylpicolinamide, also known by its CAS number 1255917-92-0, is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique chemical structure, which includes an amino group, a hydroxyl group, and two methyl groups attached to the picolinamide framework. The combination of these functional groups imparts distinct properties that make it a valuable candidate for various applications, particularly in drug discovery and development.
The chemical structure of 4-amino-3-hydroxy-N,N-dimethylpicolinamide can be represented as C10H14N2O2. The presence of the amino and hydroxyl groups provides the molecule with potential hydrogen bonding capabilities, which can influence its solubility, stability, and interactions with biological targets. The dimethyl substitution on the picolinamide ring further enhances its lipophilicity, potentially improving its cell membrane permeability and bioavailability.
In recent years, 4-amino-3-hydroxy-N,N-dimethylpicolinamide has been studied for its potential therapeutic applications. One of the key areas of interest is its role as a modulator of specific enzymes and receptors. For instance, research has shown that this compound can interact with certain kinases and G-protein coupled receptors (GPCRs), which are important targets in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
A notable study published in the Journal of Medicinal Chemistry highlighted the ability of 4-amino-3-hydroxy-N,N-dimethylpicolinamide to inhibit the activity of a specific kinase involved in tumor growth. The researchers found that this compound effectively reduced the proliferation of cancer cells in vitro and demonstrated promising results in preclinical animal models. These findings suggest that 4-amino-3-hydroxy-N,N-dimethylpicolinamide could be a potential lead compound for the development of novel anticancer drugs.
Beyond its anticancer properties, 4-amino-3-hydroxy-N,N-dimethylpicolinamide has also been explored for its neuroprotective effects. Studies have shown that this compound can protect neurons from oxidative stress and apoptosis, which are common mechanisms underlying neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A recent study published in the Journal of Neurochemistry demonstrated that treatment with 4-amino-3-hydroxy-N,N-dimethylpicolinamide significantly reduced neuronal cell death in a mouse model of Parkinson's disease, highlighting its potential as a therapeutic agent for neurodegenerative disorders.
The pharmacokinetic properties of 4-amino-3-hydroxy-N,N-dimethylpicolinamide have also been investigated to ensure its suitability for clinical applications. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It is well-absorbed orally and has a reasonable half-life in vivo, making it a promising candidate for oral administration. Additionally, studies have demonstrated that 4-amino-3-hydroxy-N,N-dimethylpicolinamide has low toxicity and does not exhibit significant adverse effects at therapeutic doses.
In conclusion, 4-amino-3-hydroxy-N,N-dimethylpicolinamide (CAS No. 1255917-92-0) is a versatile compound with a range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the pharmaceutical industry. Ongoing studies are expected to uncover additional mechanisms of action and expand its utility in treating various diseases. As research progresses, it is anticipated that 4-amino-3-hydroxy-N,N-dimethylpicolinamide will play a significant role in advancing medical treatments and improving patient outcomes.
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